molecular formula C15H21BO3 B3233303 3-Ethyl-4-formylphenylboronic acid pinacol ester CAS No. 1352656-54-2

3-Ethyl-4-formylphenylboronic acid pinacol ester

Cat. No.: B3233303
CAS No.: 1352656-54-2
M. Wt: 260.14 g/mol
InChI Key: NSNRZPFLKLHDLV-UHFFFAOYSA-N
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Description

3-Ethyl-4-formylphenylboronic acid pinacol ester is a high-purity organoboron compound designed for advanced research and synthesis. This molecule integrates a protected boronic ester group and a formyl group on the same aromatic ring, making it a versatile bifunctional building block. The pinacol ester group enhances the stability of the boronic acid moiety, improving its shelf life and handling properties compared to the free acid form . This compound is primarily valued as a key intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for constructing biaryl carbon-carbon bonds . The formyl group offers a highly reactive site for further chemical transformations, including condensation reactions to form Schiff bases, or reduction to alcohols, allowing for significant structural diversification from a single intermediate. The ortho-positioned ethyl group may influence the compound's steric and electronic properties, potentially offering unique selectivity in synthetic applications. In the context of medicinal chemistry and drug discovery, boronic acid derivatives have proven their therapeutic value, as seen in FDA-approved drugs like Bortezomib (Velcade®) for cancer and Crisaborole (Eucrisa®) for inflammatory conditions . The presence of both boronic ester and aldehyde functional groups makes this compound a valuable precursor for developing novel boron-containing heterocycles, such as benzoxaboroles, which are of significant interest for their antimicrobial and anticancer activities . Researchers can utilize this reagent in proteomics research and in the synthesis of more complex molecules for biological evaluation. For Research Use Only (RUO). This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle with appropriate personal protective equipment and under standard laboratory safety conditions.

Properties

IUPAC Name

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-6-11-9-13(8-7-12(11)10-17)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNRZPFLKLHDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethyl 4 Formylphenylboronic Acid Pinacol Ester

Strategies for Aryl C-B(Pin) Bond Formation

The creation of the C-B(Pin) bond on the substituted benzene (B151609) ring is the key step in the synthesis of the target molecule. The two main strategies involve either the coupling of a pre-functionalized haloarene with a boron source or the direct borylation of a C-H bond.

Transition metal catalysis offers mild and highly functional-group-tolerant methods for the synthesis of arylboronates. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context.

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for synthesizing boronate esters from aryl halides or triflates. organic-chemistry.org The reaction typically involves the coupling of a haloarene with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net For the synthesis of 3-Ethyl-4-formylphenylboronic acid pinacol (B44631) ester, the precursor would be a 4-halo-3-ethylbenzaldehyde, such as 4-bromo-3-ethylbenzaldehyde.

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. Subsequent transmetalation with the diboron (B99234) reagent, facilitated by a base, and reductive elimination yields the desired arylboronic acid pinacol ester and regenerates the Pd(0) catalyst. The choice of base is critical to the success of the reaction; weak bases like potassium acetate (B1210297) (KOAc) are commonly employed to prevent the competing Suzuki-Miyaura cross-coupling of the product. organic-chemistry.org

The selection of ligands is crucial for stabilizing the palladium catalyst and modulating its reactivity. Phosphine-based ligands are frequently used, with common catalytic systems including PdCl₂(dppf) (dppf = 1,1'-Bis(diphenylphosphino)ferrocene) and combinations of a palladium source like Pd(OAc)₂ or Pd(dba)₂ with phosphine (B1218219) ligands such as PPh₃ or bulky, electron-rich phosphines. researchgate.netorganic-chemistry.org The mild conditions of the Miyaura borylation make it highly compatible with various functional groups, including the aldehyde present in the target molecule. organic-chemistry.orgresearchgate.net

Catalyst / LigandBaseBoron SourceSolventTemperature (°C)Typical Yield (%)Reference
PdCl₂(dppf)KOAcB₂pin₂DMSO / Dioxane8060-98 researchgate.net
Pd(OAc)₂ / dppbNoneB₂pin₂Toluene (B28343)100High organic-chemistry.org
PdCl₂(PPh₃)₂KOPhB₂pin₂Toluene50-80High organic-chemistry.org
Pd(dba)₂ / tBu₃PK₃PO₄HBPinDioxane80High organic-chemistry.org

Direct C(sp²)-H borylation has emerged as an atom-economical alternative to cross-coupling reactions, as it avoids the need for pre-halogenated substrates. pku.edu.cn This approach involves the direct functionalization of a C-H bond on the aromatic ring, starting from 3-ethylbenzaldehyde. These reactions are often catalyzed by iridium, rhodium, or palladium complexes, although metal-free methods are also being developed. chemistryviews.orgresearchgate.net

A key challenge in C-H borylation is controlling the regioselectivity. Directing groups are often employed to guide the borylation to a specific position, typically ortho to the directing group. chemistryviews.org For benzaldehydes, the formyl group can act as a directing group, but this usually favors borylation at the ortho position. To achieve borylation at the 4-position of 3-ethylbenzaldehyde, the directing influence of the ethyl group (ortho-, para-directing) would need to dominate. More recent advancements have utilized transient directing groups, such as imines formed in-situ, which can be employed in metal-free borylation reactions, offering advantages in cost and reducing metal contamination in the final product. chemistryviews.org

Classical organometallic chemistry provides a foundational route to arylboronic acids and their esters. This strategy involves the formation of a highly reactive organometallic intermediate (Grignard or organolithium reagent) from a haloarene, which is then "trapped" by an electrophilic boron source. nih.govorgsyn.org

The synthesis of the required precursor, 4-halo-3-ethylbenzaldehyde, is a critical first step for both Miyaura borylation and the organometallic routes. The most direct method is the electrophilic halogenation of 3-ethylbenzaldehyde. In this reaction, the directing effects of the substituents determine the regioselectivity. The ethyl group is an activating, ortho-, para-director, while the formyl group is a deactivating, meta-director. The position para to the strongly activating ethyl group (the 4-position) is also meta to the deactivating formyl group, leading to highly selective halogenation at the desired position. For example, bromination of 3-methylbenzaldehyde, a close analog, is a known procedure. smolecule.com

Alternative synthetic routes to the haloarene precursor might include:

Friedel-Crafts acylation of a 1-halo-2-ethylbenzene.

Side-chain oxidation of a 4-halo-1,2-diethylbenzene.

Side-chain halogenation followed by hydrolysis , starting from 4-bromo-1-ethyl-2-methylbenzene. orgsyn.org

Starting MaterialReagent(s)ProductDescriptionReference
3-EthylbenzaldehydeBr₂, FeBr₃ (cat.)4-Bromo-3-ethylbenzaldehydeElectrophilic aromatic bromination. The ethyl group directs para, and the formyl group directs meta to the same position. smolecule.com
1-Bromo-2-ethylbenzeneCO, HCl, AlCl₃/CuCl4-Bromo-3-ethylbenzaldehydeGattermann-Koch formylation (or similar).N/A
3-HydroxybenzaldehydeBr₂ in CH₂Cl₂4-Bromo-3-hydroxybenzaldehydeA related synthesis showing regioselective bromination ortho/para to a hydroxyl group. chemicalbook.com

A significant challenge in using organometallic routes for the synthesis of 3-Ethyl-4-formylphenylboronic acid pinacol ester is the inherent incompatibility of the highly nucleophilic Grignard or organolithium reagents with the electrophilic aldehyde (formyl) group. pku.edu.cn Direct preparation of the organometallic intermediate from 4-halo-3-ethylbenzaldehyde would lead to rapid intramolecular or intermolecular attack on the aldehyde.

Several strategies can be employed to circumvent this issue:

Protection of the Aldehyde: The formyl group can be protected as a non-electrophilic derivative, most commonly an acetal (B89532) (e.g., a dimethyl or diethyl acetal). The protected haloarene can then be safely converted to the Grignard or organolithium reagent, reacted with a boron electrophile like trimethyl borate (B1201080) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (PinB-OⁱPr), and subsequently deprotected under acidic conditions to reveal the aldehyde and furnish the final product. google.com

Low-Temperature Halogen-Metal Exchange: Performing a halogen-metal exchange at very low temperatures (typically -78 °C or lower) using reagents like n-butyllithium or sec-butyllithium (B1581126) can generate the organolithium species, which can be trapped in situ with a boron electrophile before it has a chance to react with the aldehyde. orgsyn.org The success of this method depends on the rate of trapping being significantly faster than the rate of the side reaction.

Advanced Grignard Reagents: The use of specialized reagents can enhance functional group tolerance. For instance, halogen-magnesium exchange using isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) can proceed at low temperatures and is known to tolerate sensitive functional groups like esters and nitriles, suggesting potential applicability for aldehydes. organic-chemistry.org

The choice between these methods depends on factors such as scale, cost, and the availability of specialized equipment and reagents. While the organometallic approach is powerful, the mild conditions and superior functional group tolerance of the Palladium-catalyzed Miyaura borylation often make it the preferred method for synthesizing complex molecules like this compound. organic-chemistry.orgpku.edu.cn

Organometallic Approaches: Grignard and Organolithium Reagent Trapping

Direct Esterification or Transesterification Routes to Pinacol Esterspsu.eduresearchgate.netresearchgate.net

The formation of a pinacol boronic ester from its corresponding boronic acid is a fundamental and widely practiced transformation in organic synthesis. This conversion is typically achieved through direct esterification or transesterification, which serves to protect the reactive boronic acid moiety, enhance its stability, and improve its solubility in organic solvents, making it suitable for subsequent reactions like the Suzuki-Miyaura cross-coupling. nih.gov

From Corresponding Boronic Acid Precursorsnih.govorgsyn.org

The most direct route to this compound is the condensation reaction between 3-ethyl-4-formylphenylboronic acid and pinacol. This reaction involves the formation of a five-membered dioxaborolane ring and the elimination of two molecules of water. To drive the equilibrium towards the product, the water generated must be removed from the reaction mixture.

Several standard laboratory techniques are employed for this purpose:

Azeotropic Distillation: The reaction is often carried out in a solvent that forms an azeotrope with water, such as toluene or benzene. Using a Dean-Stark apparatus allows for the continuous removal of water as it is formed, leading to high yields of the desired ester.

Use of Dehydrating Agents: A simpler and often effective alternative involves stirring the boronic acid and pinacol in an anhydrous solvent (like diethyl ether or dichloromethane) in the presence of a drying agent. orgsyn.org Anhydrous magnesium sulfate (B86663) (MgSO₄) is commonly used to sequester the water produced during the reaction. orgsyn.org

This method is robust and applicable to a wide range of boronic acids, providing the pinacol ester product in good to excellent yields after a straightforward workup procedure that typically involves filtration to remove the dehydrating agent followed by solvent evaporation. orgsyn.org

Table 1: Comparison of Direct Esterification Methods

Method Typical Solvent Reagents Conditions Advantages Disadvantages
Azeotropic Distillation Toluene, Benzene Boronic Acid, Pinacol Reflux with Dean-Stark trap High conversion, effective water removal Requires heating, use of specific glassware

| Dehydrating Agent | Diethyl Ether, CH₂Cl₂ | Boronic Acid, Pinacol, MgSO₄ | Room Temperature, Stirring | Mild conditions, simple setup | May require longer reaction times, stoichiometric drying agent |

Mechanochemical Synthesis of Boronic Esterspsu.edubenthamdirect.comresearchgate.net

Reflecting the growing emphasis on sustainable and environmentally benign processes, mechanochemistry has emerged as a powerful, solvent-free alternative for the synthesis of boronic esters. benthamdirect.com This technique involves the use of mechanical force, typically through grinding or high-speed vibration milling (HSVM), to initiate chemical reactions between solid-state reactants. benthamdirect.comresearchgate.net

In the mechanochemical synthesis of this compound, a stoichiometric mixture of the solid boronic acid and solid pinacol would be subjected to vigorous grinding or milling. The mechanical energy input facilitates the reaction in the absence of any solvent. This approach offers several advantages:

Solvent-Free Conditions: It eliminates the need for potentially harmful organic solvents, reducing waste and environmental impact. benthamdirect.com

High Efficiency: Reactions are often rapid, proceeding to completion in minutes, and can result in nearly quantitative yields. benthamdirect.comresearchgate.net

Atom Economy: The process is highly atom-efficient, as it involves equimolar amounts of reagents without the need for excess solvents or drying agents.

Simple Work-up: The resulting solid product is often of high purity, requiring minimal purification. benthamdirect.com

This "green" synthetic route represents a significant advancement over traditional solution-phase methods, offering a facile and efficient pathway to boronic esters.

Regioselective Synthesis Considerations for this compound

The synthesis of a multisubstituted aromatic ring like this compound presents a significant challenge in controlling the precise placement of each functional group. The regiochemical outcome is determined by the sequence of reactions and the directing effects of the substituents already present on the ring.

Control of Substitution Pattern on the Aromatic Ring

Achieving the desired 1,3,4-substitution pattern (relative to the boronic ester as position 1) requires a carefully designed multi-step synthetic strategy. A direct, single-step functionalization of a simpler precursor is unlikely to yield the correct isomer exclusively. A plausible and regiochemically controlled route would involve the well-established Miyaura borylation reaction on a pre-functionalized aryl halide.

A hypothetical but chemically sound synthetic pathway is outlined below:

Starting Material Selection: A commercially available compound such as 4-bromo-2-ethyltoluene would serve as an ideal starting point. This molecule already contains the required ethyl group and a methyl group that can be later converted to the formyl group, with their relative positions fixed. The bromine atom provides a handle for the introduction of the boronic ester.

Miyaura Borylation: The first step would be a palladium-catalyzed cross-coupling reaction between 4-bromo-2-ethyltoluene and bis(pinacolato)diboron (B₂pin₂). This reaction is highly efficient and regioselective, replacing the bromine atom specifically with the pinacol boronic ester group to yield 2-(2-ethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The conditions for this reaction are well-established, typically involving a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate) in an aprotic solvent.

Side-Chain Oxidation: The final step is the selective oxidation of the methyl group to a formyl (aldehyde) group. This transformation can be challenging as the ethyl group is also susceptible to oxidation. However, various methods for the selective oxidation of benzylic methyl groups are known in organic synthesis. One common approach involves free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) followed by hydrolysis (e.g., Sommelet reaction or Kornblum oxidation) to afford the aldehyde.

This strategic sequence ensures absolute control over the substitution pattern, leading unambiguously to the desired product, This compound .

Isolation and Purification Techniques in Complex Organic Synthesis

The isolation and purification of the final product are critical steps to ensure its suitability for subsequent applications. While boronic esters are generally more stable than their corresponding acids, their purification can present unique challenges, particularly with standard chromatographic methods. nih.govoup.com

Standard Techniques:

Recrystallization: If the boronic ester is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Distillation: For liquid boronic esters that are thermally stable, distillation under reduced pressure can be employed. orgsyn.org

Chromatographic Techniques: Column chromatography is a ubiquitous purification method, but pinacol boronic esters can exhibit problematic behavior on standard silica (B1680970) gel. oup.comresearchgate.net Issues such as streaking, low recovery, and even decomposition (hydrolysis of the ester) on the acidic silica surface are common. oup.comreddit.com

Several specialized strategies have been developed to overcome these challenges:

Boric Acid-Treated Silica Gel: A facile and effective method involves impregnating the silica gel with boric acid prior to use. This treatment has been shown to suppress the undesired over-adsorption of boronic esters, leading to improved elution profiles and higher recovery of the desired compound. oup.com

Alternative Stationary Phases: Using a less acidic stationary phase, such as neutral alumina, can be an effective alternative to silica gel for purifying sensitive boronic esters. researchgate.net

Derivatization for Purification: In difficult cases, the boronic ester can be temporarily converted into a more robust or easily separable derivative. For instance, transesterification with diethanolamine (B148213) (DEA) yields a stable zwitterionic adduct that often precipitates from solution and can be isolated by filtration. nih.govacs.org The pure boronic acid can then be regenerated by treatment with acid and re-esterified with pinacol. Similarly, conversion to a potassium trifluoroborate salt (BF₃K) can facilitate purification through crystallization. reddit.com

Table 2: Summary of Purification Techniques for Pinacol Boronic Esters

Technique Description Application/Advantages Potential Issues
Recrystallization Dissolving the crude solid in a hot solvent and allowing it to cool and crystallize. Excellent for obtaining high-purity crystalline solids. Only applicable to solids; requires finding a suitable solvent.
Standard Silica Gel Chromatography Separation based on polarity using a silica gel stationary phase. Widely available and understood. Can cause ester hydrolysis, poor recovery, and tailing. oup.com
Boric Acid-Treated Silica Gel Using silica gel that has been pre-treated with a boric acid solution. Suppresses over-adsorption and improves recovery of boronic esters. oup.com Requires an extra preparation step for the stationary phase.
Neutral Alumina Chromatography Using aluminum oxide as the stationary phase. Less acidic than silica, can prevent degradation of sensitive compounds. researchgate.net Activity can vary; may have different selectivity than silica.

| Derivatization (e.g., with DEA) | Temporary conversion to a stable, easily isolated adduct (e.g., DEA boronate). nih.gov | Allows for non-chromatographic purification of the adduct; good for difficult separations. | Adds two steps (derivatization and regeneration) to the synthesis. |

Reactivity and Transformational Chemistry of 3 Ethyl 4 Formylphenylboronic Acid Pinacol Ester

Reactions Involving the Boronic Acid Pinacol (B44631) Ester Moiety

The synthetic utility of 3-Ethyl-4-formylphenylboronic acid pinacol ester is primarily centered around the reactivity of the boronic acid pinacol ester functional group. This moiety is a versatile precursor for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and arylboronic acid derivatives are key substrates in many of these processes.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.org It involves the reaction of an organoboron compound, such as this compound, with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is expected to be a primary application for this compound, enabling the synthesis of a wide range of biaryl compounds and other conjugated systems.

The general scheme for the Suzuki-Miyaura coupling of this compound with an electrophile (R-X) is depicted below:

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

A variety of electrophiles can be employed in this reaction, leading to diverse molecular architectures. A summary of potential electrophilic partners is provided in the following table.

Electrophile Class Example Resulting Structure
Aryl halides/triflatesIodobenzeneSubstituted biaryl
Vinyl halides/triflates1-BromostyreneSubstituted stilbene
Heteroaryl halides/triflates2-BromopyridineSubstituted aryl-heteroaryl
Acyl halidesBenzoyl chlorideSubstituted diaryl ketone
Alkyl halidesBenzyl bromideSubstituted diaryl methane

Stereochemical Implications: In the context of the Suzuki-Miyaura coupling, the reaction occurs at an sp²-hybridized carbon atom of the aromatic ring, which is achiral. Therefore, the reaction itself does not create a new stereocenter at the point of coupling. However, if the substituents on the resulting biaryl product are sufficiently bulky, atropisomerism can occur due to hindered rotation around the newly formed C-C single bond. The presence of the ethyl group in the ortho position to the newly formed bond could contribute to such steric hindrance.

Regioselectivity: The regioselectivity of the Suzuki-Miyaura coupling is generally high, with the coupling occurring at the carbon atom bearing the boronic ester group. In cases where a substrate contains multiple halide or triflate groups, regioselective coupling can sometimes be achieved by controlling the reaction conditions or by exploiting the inherent differences in reactivity of the leaving groups. nih.gov For this compound, the position of the coupling is predetermined by the location of the C-B bond.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst system and reaction conditions. A variety of palladium sources and ligands have been developed to facilitate the coupling of a broad range of substrates. Pinacol esters are known to be less reactive than the corresponding boronic acids, which can influence the choice of conditions. ed.ac.uk

Below is a table summarizing typical catalyst systems and reaction conditions employed for Suzuki-Miyaura couplings of arylboronic acid pinacol esters.

Component Examples Purpose/Notes
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Source of the active Pd(0) catalyst.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhosStabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often effective. scholaris.ca
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, Et₃NActivates the organoboron species and facilitates the transmetalation step.
Solvent Toluene (B28343), Dioxane, THF, DMF, Acetonitrile/WaterSolubilizes reactants and influences reaction rate and selectivity.
Temperature Room temperature to refluxDependent on the reactivity of the substrates and the catalyst system.

The versatility of organoboron reagents extends to other cross-coupling reactions beyond the Suzuki-Miyaura coupling.

Stille Coupling: This reaction couples organotin compounds with organic halides. While less common for boronic esters, in some instances, transformations that proceed via a boronic ester to an organotin intermediate can be envisioned.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org While the primary substrates are alkynes, variations and tandem reactions can involve boronic esters.

Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond, typically between a boronic acid and an amine or alcohol. wikipedia.org Arylboronic acid pinacol esters can be challenging substrates in Chan-Lam couplings, often requiring specific conditions to achieve good yields. nih.govorganic-chemistry.org

Liebeskind-Srogl Coupling: This reaction involves the coupling of a thioester with a boronic acid, catalyzed by palladium and mediated by a copper(I) carboxylate. wikipedia.orgsynarchive.comthieme-connect.com It provides a route to ketones under neutral conditions. organic-chemistry.org

Transmetalation is a key elementary step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. libretexts.org In the context of the Suzuki-Miyaura reaction, it involves the transfer of the organic group (in this case, the 3-ethyl-4-formylphenyl group) from the boron atom to the palladium(II) center. nih.gov

The mechanism of transmetalation for boronic esters is a subject of ongoing research, with two primary pathways proposed: nih.govacs.org

The Boronate Pathway: The base reacts with the boronic ester (often after hydrolysis to the boronic acid) to form a more nucleophilic "ate" complex, which then transfers the aryl group to the palladium center.

The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide (B78521) or alkoxide complex. This complex then reacts with the neutral boronic ester.

Studies have shown that for pinacol esters, the transmetalation can be slower compared to other boronic esters or the free boronic acid, which is attributed to the steric bulk of the pinacol group. nih.govnih.gov The specific pathway and rate of transmetalation can be influenced by the choice of base, solvent, and ligands. st-andrews.ac.ukacs.org

Suzuki-Miyaura Coupling with Diverse Electrophiles

Lewis Acidity and Catalytic Applications

The boron atom in this compound is sp2-hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid. vt.eduwiley-vch.de This inherent Lewis acidity allows it to interact with Lewis bases. While boronic acids are generally considered mild Lewis acids, their ester derivatives, such as the pinacol ester, exhibit attenuated acidity. However, this property can still be harnessed in catalysis.

Although specific catalytic applications for this compound are not extensively documented, related formyl-substituted phenylboronic acid pinacol esters serve as precursors for catalysts and functional materials. For instance, the aldehyde can be transformed into a Schiff base ligand, which can then coordinate with a metal center. The boronic ester moiety can act as an anchoring group to a support or modulate the electronic properties of the catalytic system. Profluorescent probes for detecting reactive oxygen species and metal ions have been developed from analogous 2-formylphenylboronic acid pinacol esters, where the Lewis acidic boron center plays a crucial role in the sensing mechanism.

Deprotection and Transesterification Strategies to Boronic Acids and Other Esters

The pinacol group is frequently used to protect the boronic acid functionality due to its stability under various reaction conditions, including chromatography. nih.gov However, its removal to liberate the free boronic acid can be challenging and requires specific strategies. nih.gov Several methods have been developed for the deprotection of aryl pinacol boronate esters, which are applicable to this compound.

Common deprotection strategies include:

Transesterification with Diethanolamine (B148213): This two-step procedure involves reacting the pinacol ester with diethanolamine to form a stable diethanolamine-boron adduct, which is then hydrolyzed under acidic conditions to yield the free boronic acid. vt.edunih.gov This method is noted for its tolerance of various functional groups. nih.gov

Fluoride-Mediated Deprotection: Treatment with potassium hydrogen difluoride (KHF2) can convert the pinacol ester into a trifluoroborate salt (R-BF3K). nih.gov Subsequent treatment with acid can then furnish the boronic acid. This method is effective but requires handling of fluoride (B91410) reagents.

Acidic Hydrolysis: Direct hydrolysis using strong acids like HCl can cleave the pinacol ester, although this method may not be suitable for substrates containing acid-sensitive functional groups like certain aldehydes. reddit.com

Transesterification with a Sacrificial Boronic Acid: Using an excess of a simple, volatile boronic acid (like methyl boronic acid) can shift the equilibrium to favor the formation of the desired free boronic acid, with the pinacol being sequestered by the sacrificial reagent. researchgate.net

Solid-Phase Deprotection: Polystyrene-supported boronic acid can be used to remove the pinacol group via transesterification, allowing for easy separation of the product from the resin by filtration. researchgate.net

The choice of deprotection method for this compound depends on the desired efficiency and the need to preserve the formyl and ethyl groups. Selectivity is crucial, as the aldehyde moiety can be sensitive to harsh reaction conditions.

Deprotection MethodReagentsTypical ConditionsEfficiencySelectivity & CompatibilityCitation(s)
Diethanolamine Transesterification 1. Diethanolamine (DEA)2. Acid (e.g., HCl)1. THF, rt2. Aqueous acid workupModerate to excellent yields.High. Tolerant of many functional groups, including aldehydes. Considered a mild protocol. nih.govreddit.com
Fluoride-Mediated (KHF2) 1. KHF22. Acid (e.g., HCl, TFA)1. MeOH/H2O, rt2. Aqueous acidGenerally good yields.Good. The intermediate trifluoroborate salt is stable. The final acidic step is required. nih.govreddit.com
Acidic Hydrolysis Aqueous HCl or TFAReflux or elevated temperaturesVariable. Can be inefficient.Low. Risk of side reactions with the aldehyde group (e.g., acetal (B89532) formation if alcohols are present). reddit.comresearchgate.net
Solid-Phase Transesterification Polystyrene-boronic acid, HClAcetonitrile/WaterEffective for pinacol removal.Good. Allows for simple purification by filtration. The acidic conditions must be tolerated by the substrate. researchgate.net

Reactions Involving the Formyl (Aldehyde) Moiety

The formyl group of this compound is a classic aldehyde, exhibiting characteristic reactivity. It is an electrophilic center susceptible to attack by various nucleophiles and can participate in a range of condensation reactions. The presence of the boronic ester does not typically interfere with these transformations and may in some cases influence the reactivity or stability of the products. chemrxiv.org

Nucleophilic Additions and Condensations

The reaction of the aldehyde group with primary amines, hydroxylamine, or hydrazines under dehydrating or acid-catalyzed conditions leads to the formation of imines (Schiff bases), oximes, and hydrazones, respectively. bham.ac.uknih.gov These reactions proceed via a nucleophilic addition to the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by the elimination of a water molecule to form the C=N double bond. nih.gov

These condensation reactions are fundamental in organic synthesis and bioconjugation chemistry. nih.gov The presence of a boronic acid moiety ortho to the forming C=N bond has been shown to significantly increase the hydrolytic stability of the resulting conjugate. chemrxiv.org While the boronic ester in the target compound is in the meta position relative to the ethyl group and para to the formyl group, its electronic influence can still play a role in the product's properties.

ReactionNucleophileProductGeneral ConditionsCitation(s)
Imine Formation Primary Amine (R-NH₂)ImineAcid catalyst (e.g., TFA), removal of water bham.ac.ukresearchgate.net
Oxime Formation Hydroxylamine (NH₂OH)OximeMild acid or base catalyst bham.ac.uknih.gov
Hydrazone Formation Hydrazine (R-NHNH₂)HydrazoneMild acid catalyst bham.ac.uknih.gov

Aromatic aldehydes that lack α-hydrogens, such as this compound, are excellent substrates for crossed-aldol or Claisen-Schmidt condensations. jetir.org When reacted with a ketone containing α-hydrogens (e.g., acetophenone) in the presence of a base like sodium hydroxide or potassium hydroxide, a condensation reaction occurs. libretexts.orgrsc.org The initial aldol (B89426) addition product readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, a class of compounds known as chalcones. nih.gov

Chalcones are valuable synthetic intermediates and are known for their diverse biological activities. jetir.org The synthesis is often straightforward, with the product precipitating from the reaction mixture, allowing for simple isolation by filtration. libretexts.orgrsc.org

A representative Claisen-Schmidt reaction is shown below:

Reactant 1Reactant 2CatalystProduct TypeCitation(s)
This compoundKetone (e.g., Acetophenone)Base (NaOH or KOH) in EthanolChalcone (α,β-Unsaturated Ketone) jetir.orglibretexts.orgnih.gov

Reduction to Hydroxymethylphenyl Boronate Derivatives

The selective reduction of the aldehyde functionality in this compound to a hydroxymethyl group can be achieved with high chemoselectivity. This transformation yields the corresponding 3-ethyl-4-(hydroxymethyl)phenylboronic acid pinacol ester, a valuable intermediate in organic synthesis. The presence of the boronic ester necessitates the use of mild reducing agents to avoid unwanted side reactions, such as the reduction or cleavage of the C-B bond.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and excellent functional group tolerance. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at ambient or slightly reduced temperatures. The boronic ester moiety is generally stable under these conditions, allowing for the selective reduction of the aldehyde.

The general reaction scheme is as follows:

Scheme 1: Reduction of this compound

The reaction proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent to yield the primary alcohol.

Table 1: Reaction conditions for the reduction of formylphenylboronic acid esters

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
NaBH₄Methanol0 - 251 - 3>95
LiBH₄THF0 - 252 - 4~90
DIBAL-HToluene-781 - 2Variable

This table presents typical conditions and yields for the reduction of formylphenylboronic acid esters based on analogous compounds. The specific conditions for this compound may vary.

Oxidation to Carboxylic Acid Derivatives

The formyl group of this compound can be oxidized to a carboxylic acid, yielding 3-ethyl-4-(pinacolboronato)benzoic acid. This transformation requires oxidizing agents that are compatible with the boronic ester functionality. Strong oxidants can lead to the cleavage of the carbon-boron bond, a common side reaction known as protodeboronation, or oxidation of the boron center itself.

Several methods have been developed for the selective oxidation of aldehydes in the presence of boronic esters. One common approach involves the use of potassium permanganate (B83412) (KMnO₄) under carefully controlled basic conditions. The reaction is typically performed at low temperatures to minimize side reactions. Another effective reagent is sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene (B146552) to prevent the formation of reactive chlorine dioxide.

More recently, milder and more selective methods have been developed, such as the use of Pinnick oxidation conditions (sodium chlorite buffered with a phosphate (B84403) salt) or employing catalytic amounts of transition metals with a terminal oxidant.

Scheme 2: Oxidation of this compound

Table 2: Reagents for the oxidation of formylphenylboronic acid esters

Oxidizing AgentCo-reagent/ConditionsSolventTypical Yield (%)
KMnO₄aq. NaOH, low temp.Water/t-BuOH70-85
NaClO₂NaH₂PO₄, 2-methyl-2-butenet-BuOH/Water80-95
Ag₂Oaq. NaOHWater/THF75-90

This table provides an overview of common reagents and typical yields for the oxidation of analogous formylphenylboronic acid esters.

Chemoselectivity and Orthogonal Reactivity of Functional Groups

The presence of two distinct and reactive functional groups, the aldehyde and the boronic ester, in this compound allows for a rich and varied chemistry. The ability to selectively transform one functional group while leaving the other intact, known as chemoselectivity, is a cornerstone of modern organic synthesis. This orthogonal reactivity enables the stepwise construction of complex molecules.

Selective Transformations of the Boronic Ester in Presence of Aldehyde

The boronic ester functionality is most notably utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between the arylboronic ester and an organic halide or triflate. The aldehyde group is generally stable under the conditions typically employed for Suzuki-Miyaura couplings, which often involve a palladium catalyst, a base, and a suitable solvent system.

The choice of catalyst, ligand, base, and reaction conditions is crucial to ensure the preservation of the aldehyde functionality. For instance, phosphine-based ligands are commonly used, and bases such as potassium carbonate or cesium carbonate are often employed.

Scheme 3: Selective Suzuki-Miyaura coupling

Selective Transformations of the Aldehyde in Presence of Boronic Ester

Conversely, the aldehyde group can undergo a variety of transformations while the boronic ester remains intact. These reactions include, but are not limited to:

Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene through reaction with a phosphorus ylide. The boronic ester is unreactive under these conditions.

Reductive Amination: The aldehyde can be transformed into an amine by reaction with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride.

Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde can generate secondary alcohols. Care must be taken to control the reaction conditions to avoid potential reactions with the boronic ester.

The stability of the pinacol boronic ester to a wide range of reagents makes it an excellent protecting group for the boronic acid, allowing for extensive manipulation of other functional groups within the molecule.

Influence of the Ethyl Substituent on Reaction Kinetics and Selectivity

The presence of the ethyl group at the 3-position, ortho to the boronic ester and meta to the aldehyde, exerts both steric and electronic effects that can influence the reactivity of both functional groups.

Steric Effects:

The ethyl group introduces steric hindrance around the boronic ester. In reactions involving the boronic ester, such as the Suzuki-Miyaura coupling, this steric bulk can affect the rate of transmetalation, which is a key step in the catalytic cycle. The approach of the palladium complex to the boron center may be slightly impeded, potentially leading to slower reaction rates compared to the unsubstituted analogue, 4-formylphenylboronic acid pinacol ester. However, this effect is generally not significant enough to prevent the reaction from occurring.

Electronic Effects:

The ethyl group is an electron-donating group (EDG) through induction. This has several consequences:

Effect on the Boronic Ester: The electron-donating nature of the ethyl group increases the electron density on the aromatic ring, which can slightly decrease the Lewis acidity of the boron atom. This can also influence the rate of transmetalation in Suzuki-Miyaura couplings.

Effect on the Aldehyde: The inductive effect of the ethyl group is transmitted through the aromatic ring to the aldehyde group. However, being in the meta position, the electronic influence on the carbonyl carbon is relatively weak. It may slightly increase the electron density on the carbonyl carbon, making it marginally less electrophilic and potentially slowing down the rate of nucleophilic attack.

Applications of 3 Ethyl 4 Formylphenylboronic Acid Pinacol Ester in Advanced Organic Synthesis

Building Block for Complex Polyaromatic Systems and Heterocycles

The dual reactivity of 3-Ethyl-4-formylphenylboronic acid pinacol (B44631) ester makes it an ideal starting material for the synthesis of intricate polyaromatic and heterocyclic scaffolds. The boronic ester moiety is a staple in palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds, while the strategically positioned formyl group can participate in a wide range of subsequent transformations, such as condensations and cyclizations.

One of the most powerful applications of this building block is in the streamlined synthesis of fused ring systems through domino or cascade reactions. These processes, where multiple bond-forming events occur in a single pot, enhance synthetic efficiency by reducing the need for intermediate purification steps. A prime example is the construction of the dibenzo[b,d]oxepine core, a tricyclic system of medicinal interest.

The synthesis can be envisioned as a two-stage domino process initiated by a Suzuki-Miyaura cross-coupling reaction. In this sequence, the 3-ethyl-4-formylphenylboronic acid pinacol ester is first coupled with a suitable partner, such as 2-bromobenzyl alcohol. This initial C-C bond formation brings the aldehyde and alcohol functionalities into proximity, setting the stage for the subsequent intramolecular cyclization and condensation to forge the seven-membered oxepine ring.

Table 1: Proposed Domino Reaction Sequence for Dibenzo[b,d]oxepine Synthesis

Step Reaction Type Reactants Key Transformation
1 Suzuki-Miyaura Coupling This compound + 2-Bromobenzyl alcohol Palladium-catalyzed formation of a C-C bond, creating a biaryl intermediate.

| 2 | Intramolecular Cyclo-condensation | Biaryl intermediate from Step 1 | Acid-catalyzed reaction between the aldehyde and alcohol groups to form the fused seven-membered ether ring. |

This strategy showcases the utility of bifunctional building blocks in rapidly assembling complex polycyclic frameworks.

The scaffolds derived from this compound are often of significant interest in medicinal chemistry and chemical biology. The dibenzo[b,f]oxepine skeleton, a close structural relative to the aforementioned dibenzo[b,d]oxepine, is found in compounds with a range of biological activities and is being investigated for applications such as potential microtubule inhibitors for cancer therapy. nih.gov Organoboron compounds are extensively utilized as building blocks for creating biologically active molecules. nih.gov

By employing this boronic ester in synthetic campaigns, chemists can access libraries of complex derivatives. These compounds can then be screened for biological activity, serving as potential new therapeutic agents or as chemical probes to investigate biological pathways. The ethyl and formyl groups on the starting material provide additional points for modification, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

Precursor to Functionalized Arylboronic Acids

Boronic acid pinacol esters serve as stable, easily handled, and purifiable precursors to the more reactive, and sometimes less stable, boronic acids. nih.gov The pinacol group acts as a protecting group for the boronyl moiety, rendering it compatible with a wide range of reaction conditions that the free boronic acid might not tolerate.

This protective role is crucial in multi-step syntheses. Once the pinacol ester has served its purpose, it can be readily hydrolyzed to the corresponding 3-ethyl-4-formylphenylboronic acid. This deprotection is typically achieved under aqueous acidic or basic conditions. semanticscholar.orgresearchgate.net The rate of hydrolysis can be influenced by factors such as pH and the electronic nature of substituents on the phenyl ring. semanticscholar.orgresearchgate.net The resulting functionalized arylboronic acid is a versatile intermediate in its own right, ready for use in further coupling reactions or other transformations where the free boronic acid is required.

Role in the Development of New Synthetic Methodologies

The unique characteristics of this compound make it an excellent substrate for developing and optimizing new, more efficient synthetic methods.

This molecule is a model substrate for the development of cascade reactions. nih.govresearchgate.net A cascade reaction involves multiple transformations occurring in a single pot under the same reaction conditions. mdpi.com The presence of two distinct reactive functional groups—the boronic ester for cross-coupling and the aldehyde for nucleophilic addition or condensation—allows for the design of elegant reaction sequences that build molecular complexity rapidly. researchgate.net For example, a Suzuki coupling could be followed by an intramolecular aldol (B89426) condensation or Wittig reaction, all in one pot, to generate complex polycyclic products from simple precursors. The study of such reactions using this building block helps to expand the toolkit of synthetic chemists and push the boundaries of molecular construction.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. nih.gov The Suzuki-Miyaura coupling reaction is particularly amenable to microwave heating, which can dramatically reduce reaction times from hours to mere minutes. nih.govmdpi.comsemanticscholar.org

Using this compound as a coupling partner, researchers can optimize microwave-assisted protocols. The efficiency gains are significant, allowing for the rapid generation of intermediate compounds or final products. This acceleration is crucial for high-throughput synthesis in drug discovery and materials science.

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours (e.g., 6-24 h) Minutes (e.g., 5-30 min) nih.govsemanticscholar.org
Temperature Typically reflux temperature of the solvent Controlled, often higher temperatures possible
Yield Variable, often moderate to good Often improved due to reduced side reactions

| Efficiency | Lower throughput | High throughput, suitable for library synthesis nih.gov |

The application of microwave technology to reactions involving this boronic ester demonstrates a commitment to greener and more efficient chemical synthesis.

Integration into Multi-Component Reactions (e.g., Ugi-4CR for peptoid synthesis)

This compound is a valuable building block for the synthesis of complex molecules through multi-component reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. This approach is highly efficient as it reduces the number of synthetic steps, purification processes, and consequently, waste generation.

One of the most notable applications of this compound is in the Ugi four-component reaction (Ugi-4CR). The Ugi reaction is a cornerstone of combinatorial chemistry, widely employed for the rapid generation of diverse molecular libraries, particularly in the field of medicinal chemistry for drug discovery. The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

In the context of peptoid synthesis, this compound serves as the aldehyde component. Peptoids, or N-substituted glycines, are a class of peptide mimics that have garnered significant interest due to their enhanced proteolytic stability and potential as therapeutic agents. The incorporation of a boronic acid moiety is of particular interest as it can act as a transition-state analog inhibitor of serine proteases or as a saccharide sensor.

The general scheme for the Ugi-4CR involving this compound for the synthesis of a peptoid boronate ester is depicted below. The reaction proceeds through the formation of a Schiff base from the aldehyde and the primary amine, which is then protonated by the carboxylic acid. The subsequent nucleophilic attack of the isocyanide on the iminium ion, followed by an intramolecular O- to N-acyl transfer (the Mumm rearrangement), yields the final α-acylamino amide product.

A key advantage of using this compound in this reaction is the introduction of a boronic acid pinacol ester group into the final peptoid structure. This functional group can be further modified or can impart specific biological activities to the resulting molecule. The ethyl group at the 3-position can influence the steric and electronic properties of the aromatic ring, potentially modulating the biological activity or binding affinity of the final product.

The versatility of the Ugi-4CR allows for the creation of a vast array of peptoid structures by simply varying the amine, carboxylic acid, and isocyanide components. This combinatorial approach is highly valuable for generating libraries of compounds for high-throughput screening.

Below is a representative table illustrating the components and a hypothetical product of an Ugi-4CR utilizing this compound.

Component Reactant Role in Reaction
AldehydeThis compoundProvides the backbone and incorporates the boronic ester moiety
AmineBenzylamineIntroduces a side chain and forms the Schiff base intermediate
Carboxylic AcidAcetic acidProtonates the Schiff base and provides the acyl group
Isocyanidetert-Butyl isocyanideUndergoes nucleophilic attack and forms the amide backbone
Product 2-(acetylamino)-N-(tert-butyl)-2-(3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-benzylacetamideA peptoid boronate ester with diverse functional groups

Detailed research findings have demonstrated the successful use of analogous formylphenylboronic acid pinacol esters in Ugi-4CR to generate libraries of boron-containing dipeptides. researchgate.net These studies highlight the robustness of the Ugi reaction for incorporating boronic acid functionalities into peptide-like scaffolds. The resulting compounds are of significant interest for applications in areas such as boron neutron capture therapy (BNCT), where the targeted delivery of boron to tumor cells is crucial. researchgate.net

Spectroscopic and Structural Elucidation of 3 Ethyl 4 Formylphenylboronic Acid Pinacol Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, including arylboronic acid pinacol (B44631) esters. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹¹B, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For a compound like 3-Ethyl-4-formylphenylboronic acid pinacol ester, the spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the aldehyde proton (a singlet), and the methyl protons of the pinacol ester group (a singlet). The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the 1,2,4-substitution pattern on the benzene (B151609) ring. For the analogue, 4-formylphenylboronic acid pinacol ester, the ¹H NMR spectrum is consistent with its structure. thermofisher.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. In the case of this compound, one would expect to see signals for the aromatic carbons, the ethyl group carbons, the carbonyl carbon of the aldehyde, and the carbons of the pinacol group (the quaternary carbons and the methyl carbons). The carbon atom attached to the boron atom often shows a broader signal due to quadrupolar relaxation of the boron nucleus. rsc.org

Boron-11 (¹¹B) NMR: ¹¹B NMR spectroscopy is highly specific for boron-containing compounds. The chemical shift of the ¹¹B nucleus is indicative of the coordination state and the electronic environment of the boron atom. For arylboronic acid pinacol esters, the boron atom is tricoordinate, and a characteristic broad signal is typically observed in the range of δ 30-35 ppm. rsc.orgmdpi.com This analysis helps to confirm the presence of the boronic ester functionality. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Arylboronic Acid Pinacol Esters.
NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HAldehyde (-CHO)9.8 - 10.1
¹HAromatic (Ar-H)7.0 - 8.0
¹HEthyl (-CH₂)~2.7 (quartet)
¹HEthyl (-CH₃)~1.2 (triplet)
¹HPinacol (-CH₃)~1.3 (singlet)
¹³CAldehyde (C=O)190 - 193
¹³CAromatic (Ar-C)120 - 150
¹³CPinacol (C-O)~84
¹³CPinacol (-CH₃)~25
¹¹BBoronic Ester (B)30 - 35

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. While a specific mass spectrum for this compound is not available, data for 4-formylphenylboronic acid pinacol ester can be found. nih.gov The fragmentation of these types of molecules under electron ionization (EI) or electrospray ionization (ESI) would likely involve cleavage of the C-B bond, loss of the pinacol group, and fragmentation of the aromatic ring and its substituents.

Table 2: Expected Mass Spectrometry Data for this compound.
ParameterExpected Value
Molecular FormulaC₁₅H₂₁BO₃
Molecular Weight260.14 g/mol
Key Fragmentation PathwaysLoss of ethyl group, loss of formyl group, cleavage of the pinacol ester

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for the title compound has not been reported, the crystal structure of 4-formylphenylboronic acid pinacol ester is available (CCDC Number: 889374). nih.gov The analysis of this structure reveals a trigonal planar geometry around the boron atom, as is typical for boronic esters. wiley-vch.de The benzene ring and the dioxaborolane ring are generally not coplanar. Such crystallographic data is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking, in the solid state.

Infrared and Ultraviolet-Visible Spectroscopy in Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically around 1700 cm⁻¹. Other characteristic peaks would include those for the C-H stretching of the aromatic ring and the ethyl group, C-O stretching of the ester, and B-O stretching of the boronic ester. For the related 4-formylphenylboronic acid, a published IR spectrum shows these characteristic bands. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The aromatic ring and the formyl group in this compound constitute a conjugated system, which would be expected to absorb UV light. The position of the absorption maximum (λ_max) would be sensitive to the substitution pattern on the aromatic ring. Studies on similar compounds like 4-nitrophenyl boronic acid pinacol ester show distinct UV-Vis absorption spectra that are useful for their characterization. researchgate.net

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound.
SpectroscopyFunctional Group/ChromophoreExpected Absorption Range
IRC=O (Aldehyde)~1700 cm⁻¹
IRC-H (Aromatic)3000-3100 cm⁻¹
IRC-H (Aliphatic)2850-2960 cm⁻¹
IRB-O (Boronic Ester)1300-1400 cm⁻¹
UV-Visπ → π* (Aromatic System)250-300 nm

Theoretical and Computational Studies

Mechanistic Investigations of Key Transformations

Mechanistic investigations using computational methods, such as Density Functional Theory (DFT), are instrumental in understanding the intricate steps of chemical reactions. For arylboronic acid pinacol (B44631) esters, the most significant transformations are cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and condensation reactions.

Transition State Analysis in Cross-Coupling and Condensation Reactions

Computational studies on the Suzuki-Miyaura reaction for various arylboronic esters have elucidated the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.govacs.org Transition state analysis helps in identifying the rate-determining step and understanding how factors like ligand choice, solvent, and the electronic and steric nature of the substrates influence the reaction rate and selectivity. acs.org

For a molecule like 3-Ethyl-4-formylphenylboronic acid pinacol ester, a computational study would likely focus on the transmetalation step. The presence of an electron-withdrawing formyl group (-CHO) at the para position is expected to influence the nucleophilicity of the ipso-carbon, which is a critical factor in the transfer of the aryl group from boron to the palladium center. acs.org The ethyl group (-CH2CH3) at the meta position would introduce steric and electronic effects that could also modulate the energy of the transition state.

In condensation reactions, such as the formation of imines through reaction of the formyl group, transition state analysis would provide insights into the reaction pathway, including the formation of a hemiaminal intermediate and the subsequent dehydration step. The boronic ester moiety's Lewis acidity could potentially play a role in catalyzing such transformations, a hypothesis that could be explored computationally.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. Computational methods can be used to calculate various molecular properties to predict its behavior.

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. For this compound, the LUMO is likely to be localized on the aryl ring and the formyl group, indicating its susceptibility to nucleophilic attack at the formyl carbon or participation as the electrophile in cross-coupling reactions.

Electrostatic Potential Maps: These maps would visualize the electron density distribution, highlighting the electrophilic nature of the boron atom and the formyl carbon, and the nucleophilic character of the formyl oxygen.

The following table, based on general principles from computational studies of substituted phenylboronic acids, illustrates the predicted qualitative effects of the substituents on the electronic properties and reactivity of the molecule.

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
Formyl (-CHO)4- (para)Strong Electron-WithdrawingIncreases Lewis acidity of boron; Activates the aryl ring for nucleophilic attack in certain contexts; May decrease the rate of transmetalation in Suzuki-Miyaura coupling by reducing the nucleophilicity of the ipso-carbon.
Ethyl (-CH2CH3)3- (meta)Weak Electron-DonatingHas a minor electronic influence compared to the formyl group; Introduces steric bulk which can affect catalyst coordination and transition state geometries.

Computational Design of Novel Catalytic Systems

While no specific catalytic systems have been computationally designed for this compound, general strategies in computational catalyst design are applicable. nih.gov These approaches often involve:

Ligand Design: Screening of virtual libraries of ligands (e.g., phosphines, N-heterocyclic carbenes) to identify those that would lower the activation energy of the rate-determining step in a cross-coupling reaction. For a sterically hindered and electronically modified substrate like this, a catalyst with optimal steric and electronic properties would be sought.

Reaction Optimization: Using computational models to predict the optimal reaction conditions (temperature, solvent, base) to maximize yield and selectivity.

Understanding Catalyst Deactivation: Investigating potential pathways for catalyst decomposition or inhibition to design more robust catalytic systems.

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

The synthesis of functionalized arylboronic acid pinacol (B44631) esters is a cornerstone of modern organic chemistry, yet many established methods rely on harsh reagents or metal catalysts that are not environmentally benign. mdpi.comorgsyn.orgrsc.org Future research will likely focus on developing greener and more sustainable routes to 3-Ethyl-4-formylphenylboronic acid pinacol ester.

Key areas of investigation could include:

Transition-Metal-Free Borylation: Exploring novel methods that avoid precious metal catalysts is a primary goal. orgsyn.orgrsc.org Research into photoinduced borylation or the use of organocatalysts for the direct C-H borylation of 1-ethyl-2-formylbenzene derivatives could provide more sustainable alternatives. organic-chemistry.org

Flow Chemistry Synthesis: The application of continuous flow technology could offer significant advantages in terms of safety, scalability, and reaction efficiency. A future research goal would be to design a flow process for the synthesis of this compound, potentially integrating C-H activation and borylation steps in a single, continuous operation.

Bio-based Starting Materials: Investigating the possibility of deriving the aromatic core from renewable, bio-based sources would represent a significant advance in the sustainable production of this compound.

Synthetic Approach Potential Advantages Key Research Challenges
Photocatalytic C-H BorylationMetal-free, mild conditions, high functional group toleranceSubstrate scope, regioselectivity control, scalability
Mechanochemical SynthesisReduced solvent usage, potential for novel reactivityReaction monitoring, heat management, scale-up
Continuous Flow SynthesisEnhanced safety, improved yield and purity, easy scale-upReactor design, catalyst stability, process optimization

Exploration of Novel Catalytic Transformations

The aldehyde and boronic ester moieties of this compound offer dual handles for a variety of catalytic transformations. Future research could explore how this compound can be used as a substrate in novel catalytic reactions to generate complex molecular architectures.

Potential research avenues include:

Sequential and Domino Reactions: Designing one-pot reactions where both the formyl group and the boronic ester are sequentially functionalized would be a highly efficient strategy for building molecular complexity. For instance, a Suzuki-Miyaura coupling at the boronic ester site followed by a catalytic addition to the aldehyde could be explored.

Asymmetric Catalysis: The development of enantioselective catalytic additions to the formyl group, while the boronic ester is masked or participates in the catalytic cycle, could lead to the synthesis of chiral molecules that are valuable in medicinal chemistry.

Dual Catalysis: Investigating reaction systems where two different catalysts selectively activate the formyl and boronic ester groups simultaneously could open up new avenues for complex bond formations.

Chemo- and Regioselective Functionalization Strategies

A key challenge and opportunity in the chemistry of this compound lies in the selective functionalization of its different reactive sites. The presence of the ortho-ethyl group can also influence the reactivity of the adjacent formyl group. nih.gov

Future research should focus on:

Orthogonal Protection Strategies: Developing protecting groups that allow for the selective reaction of either the formyl or the boronic ester group would provide chemists with greater control over the synthesis of complex molecules.

Directed C-H Functionalization: The existing functional groups could be used to direct the catalytic functionalization of the aromatic C-H bonds, allowing for the precise installation of additional substituents on the phenyl ring. acs.org

Late-Stage Functionalization: Exploring the use of this compound as a scaffold for the late-stage introduction of complexity into drug candidates or other functional molecules is a promising area of research.

Functionalization Target Proposed Strategy Potential Outcome
Formyl GroupAsymmetric organocatalytic additionChiral secondary alcohols
Boronic Ester GroupSuzuki-Miyaura cross-couplingBiaryl compounds
Aromatic C-H BondsPalladium-catalyzed directed C-H activationPoly-substituted aromatic compounds
Ethyl GroupBenzylic oxidation or halogenationFurther functionalization handle

Synthesis of Advanced Materials or Ligands from this compound

The rigid aromatic structure and the reactive handles of this compound make it an attractive precursor for the synthesis of advanced materials and novel ligands for catalysis.

Future research in this area could involve:

Porous Organic Polymers (POPs): The trifunctional nature of this molecule could be exploited in the synthesis of highly cross-linked POPs. The resulting materials could have applications in gas storage, separation, or heterogeneous catalysis.

Luminescent Materials: By incorporating this unit into larger conjugated systems through reactions at the formyl and boronic ester sites, it may be possible to create novel fluorescent or phosphorescent materials with interesting photophysical properties. mdpi.com

Bifunctional Ligands: The formyl group can be converted into other coordinating groups, such as imines or phosphines. The resulting molecules, which would also bear a boronic ester, could act as bifunctional ligands in catalysis, potentially enabling novel reactivity.

Application in Chemical Biology Tools Beyond Medicinal Chemistry

Boronic acids and their esters have found numerous applications in chemical biology, particularly as sensors and probes. nih.govnih.govfrontiersin.org The unique substitution pattern of this compound could be leveraged to create novel chemical biology tools.

Promising future directions include:

Fluorescent Probes for Reactive Oxygen Species (ROS): The boronic ester moiety is known to react with certain ROS, such as hydrogen peroxide and peroxynitrite, leading to a change in fluorescence. acs.orgresearchgate.net The formyl group could be used to tune the electronic properties of the molecule or to attach it to specific cellular compartments.

Covalent Binders for Protein Labeling: The aldehyde can react with specific amino acid residues on proteins to form covalent linkages. This could be exploited to design probes for activity-based protein profiling or for the targeted delivery of other molecules.

Saccharide Sensors: Boronic acids are well-known for their ability to bind to diols, such as those found in saccharides. The formyl and ethyl groups could be used to create a specific binding pocket, potentially leading to sensors with high selectivity for particular sugars. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-ethyl-4-formylphenylboronic acid pinacol ester, and how do reaction conditions influence yield?

Methodological Answer:

  • Decarboxylative Borylation : Carboxylic acids can be converted to boronic esters via photoinduced decarboxylation using N-hydroxyphthalimide (NHPI) esters and bis(catecholato)diboron (B₂cat₂). Visible light irradiation (e.g., blue LEDs) initiates a radical chain mechanism, enabling borylation without metal catalysts. Yields depend on solvent choice (amide solvents like DMA are optimal) and light intensity .
  • Pinacol Ester Formation : Direct esterification of boronic acids with pinacol under anhydrous conditions (e.g., toluene, reflux) is standard. However, the formyl and ethyl substituents may necessitate inert atmospheres to prevent oxidation or side reactions .

Q. How does the solubility of this compound influence experimental design in cross-coupling reactions?

Methodological Answer:

  • Solubility Data : Boronic esters generally exhibit moderate solubility in chloroform, ketones (e.g., acetone), and ethers, but low solubility in hydrocarbons (Table 1). Adjusting solvent polarity (e.g., THF/DMF mixtures) can enhance dissolution for homogeneous reactions .
    Table 1. Solubility of Boronic Esters in Common Solvents

    SolventSolubility (mg/mL)
    Chloroform15–20
    Acetone10–15
    Methylcyclohexane<1

Q. What is the role of the pinacol ester group in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Stabilization : The pinacol ester protects the boronic acid from protodeboronation and enhances stability during storage.
  • Reactivity : Under basic conditions (e.g., K₂CO₃), the ester hydrolyzes in situ to generate the active boronic acid, which participates in transmetalation with palladium catalysts. The ethyl and formyl groups may slow transmetalation due to steric and electronic effects, requiring optimized ligand systems (e.g., SPhos) .

Advanced Research Questions

Q. How can chemoselectivity be achieved in cross-coupling reactions when the formyl group is present?

Methodological Answer:

  • Protection Strategies : Temporarily protect the formyl group as an acetal (e.g., using ethylene glycol) to prevent undesired aldol side reactions during coupling. Deprotection post-reaction (acidic hydrolysis) restores the aldehyde functionality .
  • Ligand Screening : Use bulky ligands (e.g., DavePhos) to suppress coordination of the formyl group to palladium, directing reactivity to the boronic ester. Kinetic studies (e.g., monitoring via ¹¹B NMR) can identify optimal ligand-substrate combinations .

Q. What analytical methods are suitable for characterizing the reactivity of this compound with oxidants like H₂O₂?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor reaction kinetics by tracking the disappearance of the boronic ester’s UV absorption (λmax ~290 nm) and the emergence of oxidation products (e.g., phenol derivatives at λmax ~405 nm). Rate constants (k) can be calculated under varying pH and temperature conditions .
  • ¹¹B NMR : Detect intermediates (e.g., boronate-peroxo adducts) and quantify boron-containing byproducts. Use D₂O as a solvent to avoid signal broadening from proton exchange .

Q. How do steric and electronic effects of the ethyl and formyl groups impact stability during long-term storage?

Methodological Answer:

  • Stability Analysis :
    • Steric Effects : The ethyl group reduces hydrolysis rates by hindering nucleophilic attack at boron. Store under anhydrous conditions (argon atmosphere, molecular sieves) to prevent moisture ingress .
    • Electronic Effects : The electron-withdrawing formyl group increases Lewis acidity of boron, accelerating protodeboronation in protic solvents. Use aprotic solvents (e.g., DCM) for storage and avoid acidic additives .

Q. What strategies mitigate competing side reactions in iterative cross-coupling applications?

Methodological Answer:

  • Sequential Coupling : Prioritize coupling at the boronic ester site before functionalizing the formyl group. For example, perform Suzuki-Miyaura coupling first, followed by aldehyde-specific reactions (e.g., Grignard additions).
  • Radical Inhibition : Add radical scavengers (e.g., TEMPO) to suppress undesired homocoupling or β-hydride elimination during photochemical reactions .

Data Contradiction Analysis

Q. Conflicting reports on the reactivity of boronic esters with H₂O₂: How to resolve discrepancies?

Resolution Strategy:

  • Variable pH Effects : Reactivity with H₂O₂ is pH-dependent. At neutral pH (7.2–7.5), oxidation proceeds slowly (hours), while acidic conditions (pH <3) accelerate reaction rates. Replicate experiments under standardized pH buffers to validate results .
  • Substituent Impact : Electron-deficient aryl boronic esters (e.g., nitro-substituted) react faster with H₂O₂ than electron-rich analogs. Compare kinetic data for 3-ethyl-4-formylphenyl derivatives against model compounds (e.g., 4-nitrophenylboronic ester) to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.